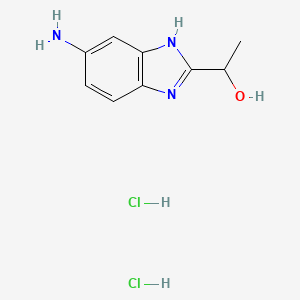

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride

Description

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride is a benzimidazole derivative characterized by a 5-amino substitution on the benzimidazole core and an ethanol moiety at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The molecular formula is C₉H₁₃Cl₂N₃O, with a molecular weight of 250.12 g/mol (assuming structural similarity to compounds in and ). Its topology includes a hydrogen bond donor count of 4 and acceptor count of 3, suggesting moderate polarity.

Properties

IUPAC Name |

1-(6-amino-1H-benzimidazol-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;;/h2-5,13H,10H2,1H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODHXGJWTMGIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux conditions for about 30 minutes, resulting in a product yield of approximately 74% . Industrial production methods may vary, but they generally follow similar principles of condensation and purification to achieve high purity levels.

Chemical Reactions Analysis

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

The compound has shown promising antimicrobial activity. Research indicates that benzimidazole derivatives, including 1-(5-amino-1H-benzimidazol-2-yl)ethanol dihydrochloride, exhibit significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The mechanism behind this activity is often attributed to the ability of these compounds to interfere with microbial cell functions.

Antiviral Potential

Benzimidazole derivatives have been explored for their antiviral properties. For instance, certain analogs have demonstrated efficacy against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Rotavirus . These compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

Anti-inflammatory Effects

Some benzimidazole derivatives have been reported to exhibit anti-inflammatory properties. Studies have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various reagents under controlled conditions. The resulting compound can be further modified to enhance its biological activity or to develop new therapeutic agents.

Synthesis Overview:

- Starting Materials: Benzimidazole derivatives

- Reagents: Various amines and halides

- Conditions: Controlled temperature and solvent systems

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride with structurally related benzimidazole derivatives and dihydrochloride salts:

Key Observations:

5-Methoxy substitution () introduces electron-donating effects, which may influence binding interactions in biological systems. Fluorine in [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride enhances metabolic stability and bioavailability, a common strategy in drug design.

Solubility and Stability: Dihydrochloride salts generally improve water solubility, as seen in Hydroxyzine dihydrochloride (700 mg/mL in water). The target compound likely shares this trait, though experimental data are lacking. The ethanol and propanol moieties in the target compound and derivative may enhance hydrogen bonding, improving solubility in polar solvents.

Biological Relevance: Benzimidazole derivatives are known for their antiproliferative and enzyme-inhibitory activities. For example, compounds in and were synthesized for antiproliferative evaluations, though the target compound’s specific activity remains uncharacterized.

Biological Activity

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural similarity to nucleotides, which allows it to interact with various biological targets. Key mechanisms include:

- Inhibition of Fungal Cell Division : Benzimidazole derivatives disrupt the formation of fungal hyphae, leading to abnormal germ tube development. This effect is crucial in combating fungal infections as it impairs the growth and reproduction of pathogenic fungi.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Biochemical Pathways

The compound's interaction with cellular pathways plays a vital role in its biological activity:

- Cell Wall Distortion : It causes distortion in the cell walls of pathogenic bacteria, which can lead to cell lysis and death.

- Oxidative Stress Induction : Some studies suggest that benzimidazole derivatives can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Studies : A study demonstrated that this compound displayed moderate to good activity against S. aureus and E. coli, outperforming standard antibiotics like ciprofloxacin and norfloxacin in certain assays .

- Antifungal Activity : In vitro tests showed that the compound effectively inhibited fungal growth, particularly against species responsible for common infections. The mechanism involved disruption of hyphal growth and spore germination.

- Potential Anticancer Properties : Preliminary research indicates that benzimidazole derivatives may exhibit anticancer activity by targeting specific cancer cell lines. Further investigations are required to elucidate these effects fully.

Data Table: Biological Activities of this compound

Q & A

Q. What experimental methodologies are recommended for synthesizing 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride with high purity?

- Methodological Answer : Synthesis optimization involves:

- Stepwise functionalization : Begin with benzimidazole core synthesis via cyclization of o-phenylenediamine derivatives under acidic conditions, followed by ethanolamine side-chain introduction using nucleophilic substitution .

- Purification : Post-synthesis, employ recrystallization (e.g., ethanol/water mixtures) and reverse-phase HPLC to achieve >95% purity. For dihydrochloride salt formation, use HCl-saturated ethanol under ice-cooling to minimize byproducts .

- Yield Improvement : Adjust stoichiometry (e.g., 1.2 equivalents of ethanolamine derivative) and reaction time (monitored by TLC/HPLC).

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement, focusing on hydrogen bonding between the benzimidazole NH and chloride ions .

- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., ethanol side-chain at C2 of benzimidazole) and FT-IR for functional groups (e.g., -NH stretching at ~3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 240.1 for the free base).

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect impurities at 254 nm .

- Elemental Analysis : Compare experimental C, H, N, and Cl% with theoretical values (e.g., Cl% expected: 23.5% for dihydrochloride).

- Karl Fischer Titration : Quantify residual solvent (e.g., ethanol) to ensure <0.1% w/w.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to identify discrepancies in proton environments .

- Dynamic Effects : Account for solvent interactions (e.g., DMSO-d vs. CDCl) and tautomerism in benzimidazole rings, which may alter peak splitting .

- Crystallographic Refinement : Use SHELX to adjust torsion angles and hydrogen atom positions, ensuring agreement between experimental and simulated XRD patterns .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for biological applications of this compound?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs (e.g., replacing ethanol with propanol) and test antifungal activity against Candida albicans via MIC assays .

- Computational Docking : Use AutoDock Vina to model interactions between the benzimidazole core and fungal cytochrome P450 targets, prioritizing residues with high binding affinity (ΔG < -8 kcal/mol) .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes, correlating SAR with logP values (target: 1.5–3.5 for optimal bioavailability).

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real-time, ensuring consistent intermediate formation .

- Design of Experiments (DoE) : Optimize parameters (temperature, pH, stirring rate) via response surface methodology. For example, a 25°C reaction temperature minimizes byproduct formation .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution (target: 50–100 µm) for improved filtration efficiency.

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be interpreted?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform. Note that dihydrochloride salts typically show higher solubility in polar solvents (e.g., 25 mg/mL in water vs. <1 mg/mL in hexane) .

- pH Dependency : Adjust pH (e.g., 2–7) to study protonation effects; the free base may precipitate at neutral pH, while the salt remains soluble .

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict miscibility gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.